3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde
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Overview
Description
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: Indole derivatives have shown potential in antiviral, anticancer, and antimicrobial research.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes or as agonists/antagonists of receptors, thereby modulating cellular functions .
Comparison with Similar Compounds
3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
1-Methylindole-3-carboxaldehyde: Similar in structure but with different substituents, leading to varied biological activities.
Indole-3-carbaldehyde: Another indole derivative with significant biological potential.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,5-dichloro-1-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-8-3-2-6(11)4-7(8)10(12)9(13)5-14/h2-5H,1H3 |
InChI Key |
AWVUMOOJONAQFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)Cl |
Origin of Product |
United States |
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